molecular formula C12H15N3 B1279755 [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine CAS No. 1185056-93-2

[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine

Cat. No. B1279755
CAS RN: 1185056-93-2
M. Wt: 201.27 g/mol
InChI Key: ZJVOENCSXHJOQL-UHFFFAOYSA-N
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Description

“[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine” is a pyrazole-based ligand. Pyrazole-based ligands have been synthesized and evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .


Synthesis Analysis

The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .


Molecular Structure Analysis

The molecular structure of “[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine” was characterized by 1H-NMR and 13C-NMR .


Chemical Reactions Analysis

The ligands were tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts . Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine” include a molecular weight of 288.22 .

Scientific Research Applications

Antiviral and Antitumoral Activity

Compounds derived from the pyrazole scaffold, such as [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine, have shown promising results in in vitro studies for their antiviral and antitumoral activities. The structural variations on the phenyl moiety of these compounds allow tuning of biological properties to target specific types of viral infections or cancerous cells .

Tubulin Polymerization Inhibition

The antitumoral activity of pyrazole derivatives has been linked to the inhibition of tubulin polymerization. This mechanism disrupts the microtubule structures within cell cytoskeletons, which is crucial for cell division, thereby providing a pathway for developing anticancer therapies .

Safety and Hazards

“[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine” is classified as an irritant .

Future Directions

The study demonstrated that the present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . This suggests that “[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine” and similar compounds could have potential applications in the field of catalysis.

properties

IUPAC Name

[3-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13/h3-7H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVOENCSXHJOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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